molecular formula C19H17ClN2S B8634324 4-(Benzothiazol-2-yl)-1-(4-chlorobenzyl)-1,2,3,6-tetrahydropyridine

4-(Benzothiazol-2-yl)-1-(4-chlorobenzyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8634324
M. Wt: 340.9 g/mol
InChI Key: ASYJQHKPLFUJFY-UHFFFAOYSA-N
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Patent
US05849765

Procedure details

4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (520 mg, 2 mmol) was reacted with 4-chlorobenzyl bromide (507 mg, 2.4 mmol) as exemplified in Example 1. The crude product was recrystallised from dichloromethane and methanol to afford the title compound as a yellow solid (410 mg, 60%); (Found: C, 66.70; H, 4.87; N, 8.16. C19H17ClN2S requires C, 66.95; H, 5.03; N, 8.22%). δH (CDCl3), 2.74 (2H, m, NCH2CH2), 2.83 (2H, m, NCH2 CH2), 3.22 (2H, m, NCH2CH2), 3.63 (2H, s, NCH2Ar), 6.67 (1H, m, NCH2CH), 7.31 (4H, s, ArH), 7.34 (1H, d of t, J 8.1Hz, J 1.2Hz, ArH), 7.44 (1H, d of t, J 7.4Hz, J 1.2Hz, ArH), 7.82 (1H, d, J 7.8Hz, ArH), 7.97 (1H, d, J 8.1Hz, ArH). m/z (ES+) 341 (M+1)+.
Name
4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
507 mg
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=1.[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>>[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:11]1[CH2:12][CH2:13][N:14]([CH2:22][C:21]2[CH:24]=[CH:25][C:18]([Cl:17])=[CH:19][CH:20]=2)[CH2:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
4-(Benzothiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
520 mg
Type
reactant
Smiles
Cl.S1C(=NC2=C1C=CC=C2)C=2CCNCC2
Name
Quantity
507 mg
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from dichloromethane and methanol

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C=2CCN(CC2)CC2=CC=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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